3,4,7,8-Tetramethyl-1,10-phenanthroline
Overview
Description
3,4,7,8-Tetramethyl-1,10-phenanthroline is an organic compound with the molecular formula C16H16N2. It is a derivative of 1,10-phenanthroline, where four methyl groups are substituted at the 3, 4, 7, and 8 positions. This compound is known for its role as a metal-chelating agent and is widely used in coordination chemistry .
Mechanism of Action
Target of Action
3,4,7,8-Tetramethyl-1,10-phenanthroline is a metal-chelating agent . It primarily targets transition metals, acting as a ligand to form complexes with them .
Mode of Action
This compound interacts with its targets by forming complexes. For instance, it forms dinuclear Cu(II) hypocrellin B complexes and tetraaqua(this compound-kappa2 N, N’)zinc(II) thiosulfate complex with zinc . These complexes are crucial in catalyzing various chemical reactions.
Biochemical Analysis
Biochemical Properties
3,4,7,8-Tetramethyl-1,10-phenanthroline acts as a ligand and forms dinuclear Cu(II) hypocrellin B complexes . It also forms tetraaqua(this compound-kappa2 N, N’) zinc(II) thiosulfate complex with zinc . These complexes interact with various enzymes and proteins, influencing their function and activity.
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form complexes with metals These complexes can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,7,8-Tetramethyl-1,10-phenanthroline can be synthesized through various methods. One common synthetic route involves the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent such as acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetramethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthroline derivatives .
Scientific Research Applications
3,4,7,8-Tetramethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without methyl substitutions.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions.
5,6-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups at the 5 and 6 positions.
Uniqueness
3,4,7,8-Tetramethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and stability of the metal complexes formed. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Properties
IUPAC Name |
3,4,7,8-tetramethyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXPTHCUCUHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061856 | |
Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |
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Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
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CAS No. |
1660-93-1 | |
Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1660-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931 | |
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Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,7,8-tetramethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4,7,8-Tetramethyl-1,10-phenanthroline?
A1: The molecular formula of this compound is C16H16N2. Its molecular weight is 236.32 g/mol.
Q2: What spectroscopic data is available for characterizing tmphen and its complexes?
A2: Researchers commonly employ techniques like NMR, IR, UV-Vis, and X-ray diffraction to characterize tmphen and its complexes.
- NMR: 1H NMR is helpful in identifying the distinct proton environments within the tmphen ligand, especially the methyl groups and aromatic protons. []
- IR: IR spectroscopy provides information about the coordination mode of tmphen to metal centers by analyzing the characteristic vibrational frequencies of C-N and metal-ligand bonds. []
- UV-Vis: UV-Vis spectroscopy helps in identifying the electronic transitions occurring within the molecule and provides insights into the metal-ligand interactions. [, ]
- X-ray diffraction: Single-crystal X-ray diffraction studies are essential for elucidating the solid-state structures of tmphen complexes, revealing bond lengths, angles, and overall geometry. [, , , , , , , ]
Q3: How does the stability of tmphen complexes vary under different conditions?
A3: The stability of tmphen complexes is influenced by factors like pH, solvent, and the presence of other coordinating species. For instance, certain copper(I) complexes with tmphen derivatives demonstrated remarkable stability even in the presence of Lewis basic solvents like acetonitrile and tetrahydrofuran. [, ] Conversely, some manganese complexes showed lability with an increase in the concentration of coordinating species like dimethyl sulfoxide. []
Q4: What are the applications of tmphen complexes that leverage their specific stability profiles?
A4: The robust nature of certain tmphen complexes, like copper(I) derivatives, renders them suitable candidates for applications such as:
- Photosensitizers: The long excited-state lifetimes and photochemical stability of these complexes make them attractive for use as photosensitizers in light-driven reactions. [, , , ]
- Catalysts: The stability of some tmphen complexes under various reaction conditions makes them suitable for catalytic applications. [, , ]
Q5: How does tmphen influence the catalytic activity of metal complexes?
A5: Tmphen, as a ligand, can influence the catalytic activity of metal complexes by:
- Modifying the electronic properties: The electron-donating methyl groups on tmphen can alter the electron density at the metal center, influencing its redox potential and reactivity. []
- Providing steric hindrance: The bulky nature of tmphen can create a sterically hindered environment around the metal center, impacting the accessibility of substrates and the selectivity of catalytic reactions. []
Q6: How is computational chemistry employed in understanding tmphen and its complexes?
A6: Computational methods, like DFT (Density Functional Theory) calculations, are valuable tools for:
- Predicting electronic structures: DFT calculations provide insights into the energy levels of molecular orbitals, enabling the prediction of redox potentials and electronic transitions within tmphen complexes. [, ]
- Rationalizing spectroscopic data: Computed spectra can be compared with experimental data to validate structural assignments and interpret spectral features. [, , ]
- Understanding reaction mechanisms: DFT calculations help in elucidating reaction pathways and transition states, providing valuable insights into the mechanisms of reactions involving tmphen complexes. []
Q7: How do structural modifications to tmphen impact the properties and activities of its complexes?
A7: Even subtle modifications to the tmphen structure can significantly influence the properties of its complexes. For instance:
- Substitution at the 2,9-positions: Introducing bulky substituents at these positions can enhance the photophysical properties of copper(I) complexes by hindering structural rearrangements in the excited state, leading to longer lifetimes and improved photoluminescence quantum yields. [, , , , ]
- Methyl substitution on diimine ligands: Such modifications in copper(II) complexes can impact the Jahn-Teller distortion, influencing their DNA binding affinity and redox properties. []
Q8: What strategies can be employed to improve the stability and solubility of tmphen complexes for specific applications?
A8: Researchers employ various strategies to enhance the stability and solubility of tmphen complexes:
- Choice of counterions: Using bulky and non-coordinating counterions, like PF6− or BPh4−, can improve the stability and crystallinity of tmphen complexes by minimizing interactions with the metal center. [, ]
- Solvent selection: Choosing solvents in which the complex exhibits high solubility and minimal reactivity is crucial for formulation. [, ]
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